A Senior Application Scientist's Technical Guide to 2-Fluoro-5-nitrobenzaldehyde (CAS: 27996-87-8): Synthesis, Reactivity, and Applications in Drug Discovery
A Senior Application Scientist's Technical Guide to 2-Fluoro-5-nitrobenzaldehyde (CAS: 27996-87-8): Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 2-Fluoro-5-nitrobenzaldehyde, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, it moves beyond a simple recitation of facts to explore the causality behind its synthetic utility and application. We will delve into its synthesis, characteristic reactions, and role as a foundational scaffold for pharmacologically active molecules, grounding all claims in verifiable, authoritative sources.
Core Molecular Profile and Physicochemical Properties
2-Fluoro-5-nitrobenzaldehyde, with the CAS number 27996-87-8, is a trifunctional aromatic compound featuring an aldehyde, a fluorine atom, and a nitro group. This specific arrangement of electron-withdrawing groups on the benzene ring dictates its chemical behavior, rendering it a versatile and valuable building block in organic synthesis.[1][2] The aldehyde group serves as a handle for condensation and oxidation/reduction reactions, while the nitro group and fluorine atom activate the ring for various transformations, including nucleophilic substitution and reduction, paving the way for the construction of complex heterocyclic systems.[3][4]
The compound typically appears as a white to pale yellow crystalline powder.[3] Its key physicochemical properties are summarized below, providing the foundational data required for experimental design and process safety.
| Property | Value | Source(s) |
| CAS Number | 27996-87-8 | [5] |
| Molecular Formula | C₇H₄FNO₃ | [1][5] |
| Molecular Weight | 169.11 g/mol | [1] |
| Melting Point | 57-60 °C | [6] |
| Boiling Point | 269.7 °C | |
| Flash Point | 116.9 °C | |
| IUPAC Name | 2-fluoro-5-nitrobenzaldehyde | [1][5][7] |
| SMILES | C1=CC(=C(C=C1[O-])C=O)F | [7] |
| Solubility | Insoluble in water. | [2] |
| Appearance | White to Orange to Green powder to crystal |
Synthesis and Manufacturing: A Protocol for Halogen Exchange
The most common and industrially viable synthesis of 2-Fluoro-5-nitrobenzaldehyde involves a nucleophilic aromatic substitution (SₙAr) reaction, specifically a halogen exchange (Halex) reaction. This process leverages the high activation provided by the ortho-aldehyde and para-nitro groups to facilitate the displacement of a chlorine atom with fluoride.
The established protocol starts from the more readily available 2-chloro-5-nitrobenzaldehyde. The electron-withdrawing nature of the nitro and aldehyde groups significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack by the fluoride ion.
Caption: Synthetic pathway for 2-Fluoro-5-nitrobenzaldehyde.
Step-by-Step Synthesis Protocol
This protocol is adapted from established laboratory procedures for the synthesis of 2-fluoro-5-nitrobenzaldehyde.[8]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 18.6 g (0.1 mol) of 2-chloro-5-nitrobenzaldehyde and 11.6 g (0.2 mol) of dry potassium fluoride.
-
Solvent Addition: Add 50 ml of dimethylformamide (DMF) to the flask.
-
Reaction: Heat the mixture to 100°C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the DMF under vacuum.
-
Isolation: To the resulting residue, add 100 ml of water and stir vigorously. The crude product will precipitate out of the aqueous solution.
-
Purification: Filter the crude product using suction filtration, wash thoroughly with water, and dry to obtain 2-fluoro-5-nitrobenzaldehyde. The expected yield is approximately 16.7 g of product with 96% purity.[8]
Trustworthiness Insight: The use of a twofold excess of potassium fluoride ensures the reaction goes to completion by driving the equilibrium forward. DMF is the solvent of choice due to its high boiling point and its ability to solvate the potassium cation, increasing the nucleophilicity of the fluoride anion.
Chemical Reactivity and Synthetic Utility
The true value of 2-Fluoro-5-nitrobenzaldehyde lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Caption: Key reactivity hubs of 2-Fluoro-5-nitrobenzaldehyde.
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Reactions at the Aldehyde Group: The aldehyde is a primary site for transformations. It readily undergoes condensation reactions with primary amines to form Schiff bases, a common linkage in pharmacologically active compounds.[9]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation is pivotal, as the resulting 5-amino-2-fluorobenzaldehyde is a direct precursor to various heterocyclic systems, such as benzimidazoles, through condensation with appropriate partners.[3]
-
Nucleophilic Aromatic Substitution (SₙAr): While the fluorine atom is the least reactive of the three groups under many conditions, it can be displaced by strong nucleophiles, particularly when the electron-withdrawing power of the other groups is leveraged.
Applications in Drug Discovery and Medicinal Chemistry
2-Fluoro-5-nitrobenzaldehyde is not merely a laboratory curiosity; it is a validated starting material for molecules of significant biological interest.
Intermediate for Telmisartan
This compound serves as a crucial raw material in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.[1] The synthesis pathway leverages the functionalities of 2-Fluoro-5-nitrobenzaldehyde to construct the complex benzimidazole core of the final drug molecule.
Inhibition of Nitric Oxide Synthase
Research has identified 2-Fluoro-5-nitrobenzaldehyde as an inhibitor of nitric oxide synthase (NOS). It is believed to act by binding to the active site of the enzyme, thereby blocking the synthesis of nitric oxide. This activity suggests potential therapeutic applications, as excessive nitric oxide production is implicated in various pathological conditions. The compound has also demonstrated neuroprotective properties, which may be linked to this inhibitory mechanism.
Scaffold for Heterocyclic Synthesis
Its most widespread application is in the synthesis of diverse heterocyclic compounds. Peer-reviewed studies demonstrate its use in the facile solid-phase synthesis of 1,4-dihydroquinazolines and in the creation of dibenzo[b,g]oxazocines, both of which are privileged scaffolds in medicinal chemistry.
Caption: Workflow from building block to drug discovery applications.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 2-Fluoro-5-nitrobenzaldehyde is essential for laboratory safety. The compound is classified as an irritant and requires careful management.
| Hazard Class | GHS Code(s) | Precautionary Statement(s) |
| Skin Irritation | H315 | P264, P280, P302+P352 |
| Eye Irritation | H319 | P280, P305+P351+P338 |
| Respiratory Irritation | H335 | P261, P271, P304+P340 |
-
Handling: Use in a well-ventilated area or fume hood.[10] Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (type N95 or equivalent).
-
Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed. The material is noted to be air-sensitive and should be stored under an inert atmosphere.[2][10]
-
Incompatibilities: Keep away from strong oxidizing agents.[2][10]
Conclusion
2-Fluoro-5-nitrobenzaldehyde (CAS: 27996-87-8) is a quintessential example of a strategic molecular building block. Its value is derived not from a single property, but from the synergistic interplay of its aldehyde, fluoro, and nitro functionalities. This guide has outlined its synthesis, delineated its key reactive pathways, and highlighted its proven applications in the synthesis of pharmaceuticals and other complex chemical entities. For the medicinal or synthetic chemist, a thorough understanding of this intermediate provides a reliable and versatile tool for the construction of novel molecules with therapeutic potential.
References
-
PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved from [Link]
-
Chemcasts. (n.d.). 2-Fluoro-5-nitrobenzaldehyde (CAS 27996-87-8) Properties. Retrieved from [Link]
-
Apicule. (n.d.). 2-Fluoro-5-nitrobenzaldehyde (CAS No: 27996-87-8) API Intermediate Manufacturers. Retrieved from [Link]
-
LookChem. (n.d.). 2-Fluoro-5-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (2020). CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
-
DC Fine Chemicals. (n.d.). 5-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Fluoro-5-nitrobenzaldehyde | CAS#:27996-87-8. Retrieved from [Link]
- Gackowska, A., et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 23(19), 11883.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 5-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]
-
Boothman, D. A., et al. (1984). Metabolism and mechanism of action of 5-fluorodeoxycytidine. PubMed. Retrieved from [Link]
- Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
Sources
- 1. apicule.com [apicule.com]
- 2. 2-Fluoro-5-nitrobenzaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-Fluoro-5-nitrobenzaldehyde | CAS#:27996-87-8 | Chemsrc [chemsrc.com]
- 7. 2-Fluoro-5-nitrobenzaldehyde | C7H4FNO3 | CID 2734770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
